1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole
Description
1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and materials science
Properties
IUPAC Name |
1-(2-ethoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-22-13-12-21-18-7-5-4-6-17(18)20-19(21)14-23-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHGMXWTLFQNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole typically involves the reaction of 2-ethoxyethylamine with p-tolyloxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced benzimidazole products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in an organic solvent.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted benzimidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Antimicrobial Properties
Benzimidazole derivatives, including 1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole, have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- The compound has shown promising results against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values suggesting effective antibacterial properties .
- Its antifungal activity has also been assessed against strains like Candida albicans, revealing moderate effectiveness .
Anticancer Activity
Research has identified benzimidazole derivatives as potential anticancer agents. The mechanism often involves targeting specific cellular pathways:
- In vitro studies have shown that 1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole can induce apoptosis in cancer cell lines, including breast cancer cells (MDA-MB-231) .
- The compound's structural features allow it to interact with crucial proteins involved in cancer progression, enhancing its therapeutic potential .
Case Studies and Research Findings
Several studies have documented the efficacy of benzimidazole derivatives in various applications:
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of histamine receptors, thereby reducing allergic reactions. Additionally, it can interfere with DNA synthesis in microbial cells, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline: Another benzimidazole derivative with similar chemical properties.
Pyrimido[1,2-a]benzimidazoles: Compounds with a similar core structure but different substituents, leading to varied biological activities.
Uniqueness
1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy-ethyl and p-tolyloxymethyl groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
1-(2-Ethoxy-ethyl)-2-p-tolyloxymethyl-1H-benzoimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, particularly focusing on its antiproliferative, antifungal, and antibacterial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a benzimidazole core, which is known for its biological significance. The presence of the ethoxyethyl and p-tolyloxymethyl substituents enhances its lipophilicity, potentially improving membrane permeability.
Antiproliferative Activity
Recent studies have shown that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study indicated that certain derivatives demonstrated IC50 values as low as 16.38 μM against the MDA-MB-231 breast cancer cell line, suggesting potent cytotoxicity (Table 1) .
Table 1: Antiproliferative Activity of Benzimidazole Derivatives
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2g | 16.38 | MDA-MB-231 |
| 2d | 29.39 | MDA-MB-231 |
| 1e | 62.30 | MDA-MB-231 |
| Camptothecin | 0.41 | MDA-MB-231 |
The molecular mechanisms underlying this activity often involve apoptosis induction, where compounds disrupt mitochondrial membrane potential leading to the release of pro-apoptotic factors such as cytochrome c .
Antifungal Activity
The antifungal efficacy of this compound has also been evaluated against common pathogens like Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values for several derivatives were recorded, indicating moderate antifungal properties (Table 2) .
Table 2: Antifungal Activity of Benzimidazole Derivatives
| Compound | MIC (μg/mL) | Fungal Strain |
|---|---|---|
| 1a | 64 | Candida albicans |
| 1b | 128 | Aspergillus niger |
| 2g | 64 | Candida albicans |
These findings suggest that modifications at specific positions on the benzimidazole scaffold can enhance antifungal activity.
Antibacterial Activity
In addition to anticancer and antifungal properties, the compound exhibits notable antibacterial activity. It was tested against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with promising results (Table 3) .
Table 3: Antibacterial Activity of Benzimidazole Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2g | 4 | Staphylococcus aureus |
| 2g | 8 | MRSA |
| Amikacin | Variable | Control |
The results indicate that the compound could serve as a lead in developing new antibacterial agents, especially against resistant strains.
Case Studies
A notable case study involved the synthesis and evaluation of various benzimidazole derivatives for their biological activities. The study highlighted that compounds with longer alkyl chains exhibited enhanced anticancer effects due to their increased lipophilicity, facilitating better cellular uptake . Another investigation focused on the role of these compounds in disrupting bacterial cell membranes, which is crucial for their antibacterial action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
